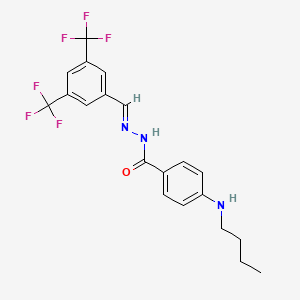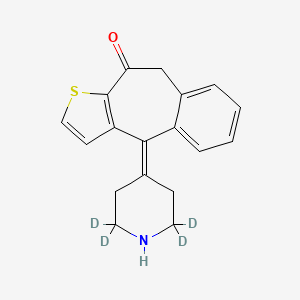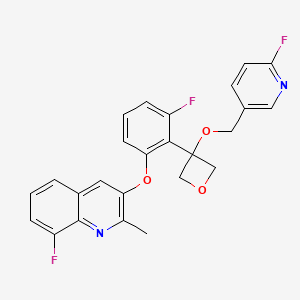
Antituberculosis agent-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antituberculosis agent-8 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antituberculosis agents that have been developed to combat the increasing prevalence of drug-resistant strains of tuberculosis. The development of such agents is crucial in the ongoing fight against tuberculosis, which remains a significant global health challenge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of antituberculosis agent-8 involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as cyclization, reduction, and substitution. For example, one method involves the cyclization of a precursor compound under acidic conditions, followed by reduction using a suitable reducing agent, and finally, a substitution reaction to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Antituberculosis agent-8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the specific reaction but typically involve controlled temperatures and pressures to ensure the desired outcome. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst, while reduction reactions may be carried out at room temperature under an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of this compound may result in the formation of an oxidized derivative with enhanced biological activity. Similarly, reduction reactions may yield reduced derivatives with different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Antituberculosis agent-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It is used in the study of Mycobacterium tuberculosis and the development of new diagnostic tools for tuberculosis.
Medicine: It is used in the development of new antituberculosis drugs and the study of drug resistance mechanisms.
Wirkmechanismus
The mechanism of action of antituberculosis agent-8 involves the inhibition of key enzymes and pathways in Mycobacterium tuberculosis. The compound targets the synthesis of mycolic acids, which are essential components of the bacterial cell wall. By inhibiting the enzymes involved in mycolic acid synthesis, this compound disrupts the integrity of the bacterial cell wall, leading to cell death. Additionally, the compound may also interfere with other metabolic pathways, further enhancing its antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Antituberculosis agent-8 is unique in its structure and mechanism of action compared to other antituberculosis agents. Similar compounds include:
Isoniazid: A first-line antituberculosis drug that also targets mycolic acid synthesis but through a different mechanism.
Rifampin: Another first-line drug that inhibits bacterial RNA synthesis.
Ethambutol: A drug that inhibits the synthesis of the bacterial cell wall by targeting arabinosyltransferases.
The uniqueness of this compound lies in its ability to target multiple pathways simultaneously, making it a potent agent against drug-resistant strains of Mycobacterium tuberculosis .
Eigenschaften
Molekularformel |
C25H19F3N2O3 |
|---|---|
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
8-fluoro-3-[3-fluoro-2-[3-[(6-fluoropyridin-3-yl)methoxy]oxetan-3-yl]phenoxy]-2-methylquinoline |
InChI |
InChI=1S/C25H19F3N2O3/c1-15-21(10-17-4-2-6-19(27)24(17)30-15)33-20-7-3-5-18(26)23(20)25(13-31-14-25)32-12-16-8-9-22(28)29-11-16/h2-11H,12-14H2,1H3 |
InChI-Schlüssel |
RJZWMLJLHAAMJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)OC3=C(C(=CC=C3)F)C4(COC4)OCC5=CN=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



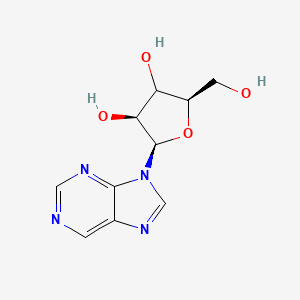
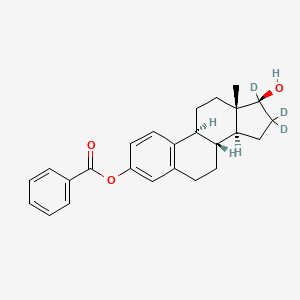
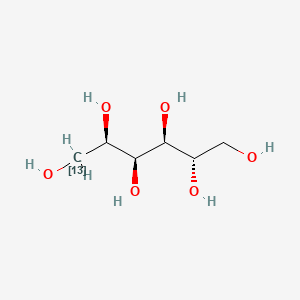
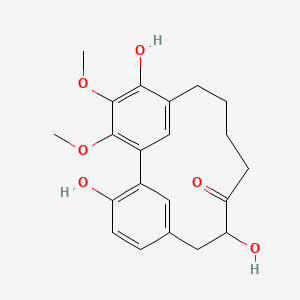
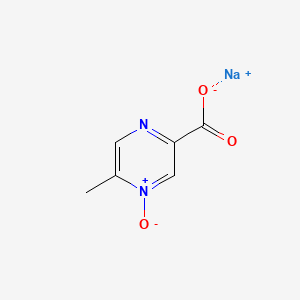
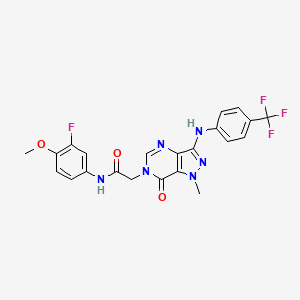
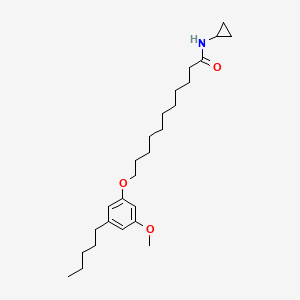


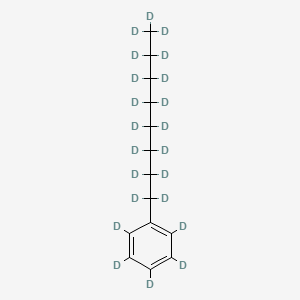
![3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12403328.png)
